An In-depth Technical Guide to the Mechanism of Action of 15-Lipoxygenase-1 (15-LOX-1)
An In-depth Technical Guide to the Mechanism of Action of 15-Lipoxygenase-1 (15-LOX-1)
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of 15-Lipoxygenase-1
15-Lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene, is a non-heme iron-containing dioxygenase that plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs). The enzyme catalyzes the stereospecific insertion of molecular oxygen into a 1,4-cis,cis-pentadiene moiety of PUFAs. The fundamental mechanism involves the abstraction of a hydrogen atom from a bisallylic methylene group, leading to the formation of a fatty acid radical. Molecular oxygen then adds to this radical, forming a hydroperoxy fatty acid. This initial product is subsequently reduced by cellular peroxidases, such as glutathione peroxidases, to the corresponding more stable hydroxy fatty acid.
Human 15-LOX-1 exhibits a preference for linoleic acid over arachidonic acid as its primary substrate.[1] It can oxygenate both free PUFAs and those esterified within phospholipids and cholesterol esters.
Substrates and Products of 15-LOX-1
The enzymatic activity of 15-LOX-1 on its primary substrates, linoleic acid and arachidonic acid, results in the production of bioactive lipid mediators.
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Linoleic Acid (LA): 15-LOX-1 primarily oxygenates linoleic acid at the carbon-13 position to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE). This is then rapidly reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE).[1][2]
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Arachidonic Acid (AA): When acting on arachidonic acid, 15-LOX-1 predominantly produces 15(S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15-HpETE), with a smaller amount of 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-HpETE). These are subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15-HETE) and 12(S)-hydroxyeicosatetraenoic acid (12-HETE), respectively.[1] The ratio of 15-HETE to 12-HETE produced is approximately 4-9 to 1.
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Omega-3 Fatty Acids: 15-LOX-1 also metabolizes ω-3 polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), to generate specialized pro-resolving mediators (SPMs) like resolvins and protectins, which are crucial in the resolution of inflammation.[1]
Data Presentation: Quantitative Data for 15-LOX-1
Table 1: Kinetic Parameters of Human 15-LOX-1
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Linoleic Acid | 2.2 - 15 | 7 - 12 | [3] |
| Arachidonic Acid | 5 - 20 | 8 - 15 | [3] |
Table 2: IC50 Values of Common 15-LOX-1 Inhibitors
| Inhibitor | IC50 (µM) | Cell/Enzyme System | Reference |
| PD-146176 | 3.81 | Recombinant rat 12/15-LOX | [4][5] |
| ML351 | 0.2 | Human 15-LOX-1 | [4] |
| Compound 9c (i472) | 0.19 | Human 15-LOX-1 | [5][6] |
| Nordihydroguaiaretic acid (NDGA) | 11.0 | Human 15-LOX-2 | [7] |
| Quercetin | 4.84 | Soybean 15-LOX | [7] |
| Baicalein | 22.46 | Soybean 15-LOX | [7] |
Table 3: Concentrations of 15-LOX-1 Products in Cellular Systems
| Product | Cell Type | Condition | Concentration | Reference |
| 15(S)-HETE | Cholesterol-enriched RAW 264.7 macrophages | Incubation with 100 µM arachidonic acid for 2h | 12,025 ± 1,080 ng in whole-cell homogenate | [4] |
| 15-HETE | HCMV-infected HIPEC cytotrophoblasts | Supernatant | 316 pg/ml (0.9 nM) | [8] |
| 13-HODE | HCMV-infected HIPEC cytotrophoblasts | Supernatant | >2.4-fold increase over uninfected | [8] |
Signaling Pathways Involving 15-LOX-1
Regulation of Inflammation
15-LOX-1 plays a dual role in inflammation, contributing to both pro-inflammatory and anti-inflammatory responses depending on the context and the substrate.
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Anti-inflammatory and Pro-resolving Pathways: The metabolism of omega-3 fatty acids by 15-LOX-1 generates resolvins and protectins, which are potent anti-inflammatory and pro-resolving mediators.[1] 13-HODE and 15-HETE can also exert anti-inflammatory effects. 15-LOX-1 can suppress pro-inflammatory signaling cascades, including the NF-κB, TNF-α, and IL-6/STAT3 pathways.[9]
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Pro-inflammatory Pathways: In certain contexts, 15-HETE can promote inflammation. For instance, in pulmonary arteries, it can activate the NF-κB pathway, leading to a positive feedback loop that increases the expression of 15-LOX enzymes.[4]
Caption: Dual role of 15-LOX-1 in inflammation.
Role in Cancer
15-LOX-1 is frequently downregulated in colorectal cancer and is considered a tumor suppressor. Its primary metabolite from linoleic acid, 13-HODE, induces apoptosis in cancer cells.[2][10] By suppressing chronic inflammation, which is a known driver of tumorigenesis, 15-LOX-1 further contributes to its anti-cancer effects.
Caption: 13-HODE-mediated apoptosis in cancer cells.
Involvement in Ferroptosis
Ferroptosis is a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid peroxides. 15-LOX-1 is a critical enzyme in the execution of ferroptosis. It oxygenates phosphatidylethanolamine-esterified arachidonic acid to generate 15-hydroperoxy-phosphatidylethanolamine (15-HpETE-PE). The accumulation of these lipid peroxides leads to membrane damage and cell death.
Caption: Role of 15-LOX-1 in the ferroptosis pathway.
Regulation of 15-LOX-1 Expression and Activity
The expression and activity of 15-LOX-1 are tightly regulated at both the transcriptional and post-translational levels.
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Transcriptional Regulation: The expression of the ALOX15 gene is induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] This induction is mediated by the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). The transcription of ALOX15 is also influenced by the peroxisome proliferator-activated receptor-gamma (PPARγ).
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Allosteric Regulation: 15-LOX-1 activity can be allosterically modulated. Both allosteric activators and inhibitors that bind to a site distinct from the active site have been identified.[1][8][9] Allosteric activators can enhance enzyme activity by preventing substrate inhibition.[1][8]
Caption: Transcriptional regulation of the ALOX15 gene.
Experimental Protocols
Spectrophotometric Assay for 15-LOX-1 Activity
This assay measures the enzymatic conversion of linoleic acid to 13-HpODE, which has a conjugated diene structure that absorbs light at 234 nm.
Materials:
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Soybean 15-lipoxygenase (or purified human 15-LOX-1)
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Linoleic acid
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0.2 M Borate buffer, pH 9.0
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Dimethyl sulfoxide (DMSO) for dissolving inhibitors
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UV-Vis spectrophotometer and quartz cuvettes
Procedure:
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Enzyme Solution Preparation: Dissolve 15-LOX in 0.2 M borate buffer to a working concentration (e.g., 400 U/ml for a final concentration of 200 U/ml). Keep the enzyme solution on ice.
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Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer. A slight pre-oxidation of linoleic acid may be required for enzyme activation.
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Inhibitor Solution Preparation: Dissolve the test inhibitor in DMSO to the desired stock concentration.
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Assay Setup:
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Blank: In a quartz cuvette, add 487.5 µl of borate buffer and 12.5 µl of DMSO.
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Control (No Inhibitor): In a separate cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of DMSO.
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Inhibitor Sample: In another cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of the inhibitor solution. Incubate for 5 minutes at room temperature.
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Reaction Initiation: To each cuvette (except the blank), rapidly add 500 µl of the substrate solution.
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Measurement: Immediately place the cuvettes in the spectrophotometer and record the absorbance at 234 nm every 30 seconds for 5 minutes.
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Data Analysis: Calculate the rate of increase in absorbance (ΔA/min). The percent inhibition is calculated as: (1 - (Rate with inhibitor / Rate of control)) * 100.
Fluorescent Assay for 15-LOX-1 Activity using DPPP
This high-throughput assay detects the lipid hydroperoxides produced by 15-LOX-1. The lipid hydroperoxides oxidize the non-fluorescent diphenyl-1-pyrenylphosphine (DPPP) to a fluorescent phosphine oxide.
Materials:
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Purified human 15-LOX-1
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Linoleic acid or arachidonic acid
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Diphenyl-1-pyrenylphosphine (DPPP)
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Assay buffer (e.g., Tris-HCl, pH 7.4)
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96- or 384-well black microplates
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Fluorescence plate reader
Procedure:
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Reagent Preparation: Prepare solutions of 15-LOX-1, substrate (linoleic or arachidonic acid), and DPPP in the assay buffer. Dissolve inhibitors in DMSO.
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Assay Setup in Microplate:
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Add the assay buffer to all wells.
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Add the inhibitor solution or DMSO (for control) to the respective wells.
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Add the 15-LOX-1 enzyme solution to all wells except the blank.
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Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature.
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Reaction Initiation: Add the substrate solution to all wells to start the reaction.
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Detection: After a set incubation time (e.g., 15-30 minutes), add the DPPP solution to all wells.
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Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the DPPP oxide.
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Data Analysis: Calculate the percent inhibition based on the fluorescence signal in the inhibitor-treated wells relative to the control wells.
Quantification of 15-HETE and 13-HODE by LC-MS/MS
This method provides sensitive and specific quantification of 15-LOX-1 products in biological samples.
Materials:
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
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C18 reverse-phase HPLC column
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Internal standards (e.g., 15(S)-HETE-d8)
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Solvents for mobile phase (e.g., methanol, acetonitrile, water, acetic acid)
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Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
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Sample Preparation:
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For cell culture supernatants or plasma, add an internal standard.
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Perform protein precipitation (e.g., with cold acetone or methanol).
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Centrifuge to remove precipitated proteins.
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Perform solid-phase extraction (SPE) to concentrate the lipids and remove interfering substances.
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Elute the lipids, evaporate the solvent, and reconstitute the sample in the initial mobile phase.
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LC Separation:
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Inject the reconstituted sample onto the C18 column.
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Use a gradient elution with a mobile phase system (e.g., water with 0.1% acetic acid and acetonitrile/methanol with 0.1% acetic acid) to separate the different HETEs and HODEs.
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MS/MS Detection:
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Use electrospray ionization (ESI) in negative ion mode.
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Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 15-HETE, 13-HODE, and the internal standard.
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Quantification:
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Generate a standard curve using known concentrations of 15-HETE and 13-HODE.
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Quantify the analytes in the samples by comparing their peak areas to the internal standard and the standard curve.
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References
- 1. Interleukin-4-Mediated 15-Lipoxygenase-1 Trans-Activation Requires UTX Recruitment and H3K27me3 Demethylation at the Promoter in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytomegalovirus Infection Triggers the Secretion of the PPARγ Agonists 15-Hydroxyeicosatetraenoic Acid (15-HETE) and 13-Hydroxyoctadecadienoic Acid (13-HODE) in Human Cytotrophoblasts and Placental Cultures | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Binding of 13-HODE and 15-HETE to phospholipid bilayers, albumin, and intracellular fatty acid binding proteins. implications for transmembrane and intracellular transport and for protection from lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
